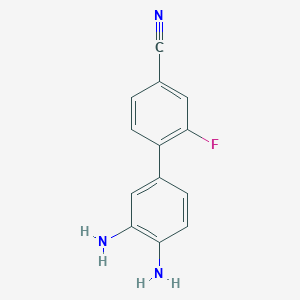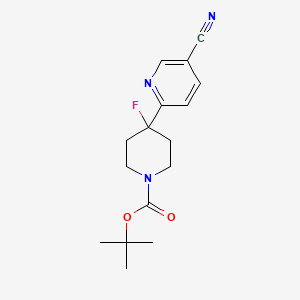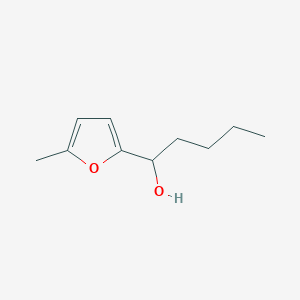![molecular formula C7H6F3NO3S B8365387 [4-(trifluoromethyl)phenyl] sulfamate](/img/structure/B8365387.png)
[4-(trifluoromethyl)phenyl] sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(trifluoromethyl)phenyl] sulfamate: is a chemical compound with the molecular formula C8H8F3NO3S It is known for its unique structural properties, which include a sulfamic acid group and a trifluoromethyl-phenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid 4-trifluoromethyl-phenyl ester typically involves the reaction of sulfamic acid with 4-trifluoromethyl-phenol under specific conditions. One common method involves the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: [4-(trifluoromethyl)phenyl] sulfamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce sulfamic acid and 4-trifluoromethyl-phenol.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water and an acid or base catalyst.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired reaction outcome.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted sulfamic acid derivatives.
Hydrolysis Products: The primary products of hydrolysis are sulfamic acid and 4-trifluoromethyl-phenol.
Aplicaciones Científicas De Investigación
[4-(trifluoromethyl)phenyl] sulfamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of sulfamic acid 4-trifluoromethyl-phenyl ester involves its reactivity with various nucleophiles and electrophiles. The compound can act as an electrophile in substitution reactions, where the ester group is replaced by a nucleophile. In hydrolysis reactions, water acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the ester bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
4-Trifluoromethyl-phenylboronic acid: This compound shares the trifluoromethyl-phenyl group but differs in its boronic acid functionality.
4-Trifluoromethyl-phenylamine: Similar in structure but contains an amine group instead of an ester group.
4-Trifluoromethyl-phenol: The phenol derivative of the compound, which can be used as a starting material for its synthesis.
Uniqueness: [4-(trifluoromethyl)phenyl] sulfamate is unique due to its combination of a sulfamic acid group and a trifluoromethyl-phenyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6F3NO3S |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)phenyl] sulfamate |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13/h1-4H,(H2,11,12,13) |
Clave InChI |
GAQDSBGIBYHVQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-D-leucyl-L-prolinamide](/img/structure/B8365331.png)




![6-Chloro-2-methyl-4-({5-[(morpholin-4-yl)carbonyl]pyridin-2-yl}amino)-2,3-dihydropyridazin-3-one](/img/structure/B8365355.png)






